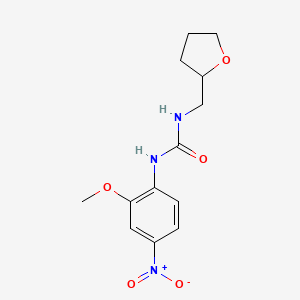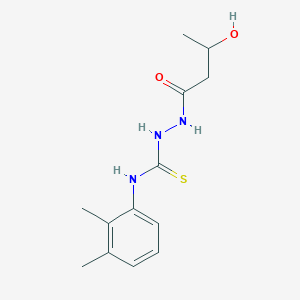![molecular formula C21H28N2O2 B4117628 N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea](/img/structure/B4117628.png)
N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea
Übersicht
Beschreibung
N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea, also known as AAEU, is a synthetic compound that belongs to the class of urea-based drugs. It has been extensively studied due to its potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and immunomodulation.
Wirkmechanismus
The mechanism of action of N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea is not fully understood. However, it has been proposed that N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea exerts its pharmacological effects by modulating various signaling pathways involved in cell proliferation, apoptosis, inflammation, and immunity. The exact molecular targets of N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea are yet to be identified, and further studies are required to elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea has been shown to induce cell cycle arrest, inhibit angiogenesis, and reduce the expression of various oncogenes. In neurons, N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea has been shown to reduce oxidative stress, improve mitochondrial function, and enhance neurotrophic factor expression. In immune cells, N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea has been shown to enhance the production of cytokines and chemokines, activate natural killer cells, and improve the immune response against viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea is its broad spectrum of pharmacological activities, which makes it a potential candidate for the development of multi-targeted drugs. Another advantage is its low toxicity and high bioavailability, which makes it suitable for in vivo studies. However, one of the limitations of N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea is its poor solubility in water, which may affect its pharmacokinetic properties and bioavailability. Another limitation is the lack of comprehensive studies on the safety and toxicity of N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea, which may hinder its clinical development.
Zukünftige Richtungen
There are several future directions for the research on N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea. One of the directions is to identify the molecular targets of N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea and elucidate its mechanism of action. Another direction is to optimize the synthesis method and improve the pharmacokinetic properties of N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea. Additionally, further studies are required to investigate the safety and toxicity of N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea in vivo and in clinical trials. Finally, the potential therapeutic applications of N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea in various fields of research should be explored further to identify its full potential.
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea has been investigated for its potential therapeutic applications in various fields of research. In cancer treatment, N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea has been shown to inhibit the proliferation of cancer cells and induce apoptosis through the activation of the caspase pathway. In neuroprotection, N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea has been shown to protect neurons from oxidative stress and reduce the production of inflammatory cytokines. In immunomodulation, N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea has been shown to enhance the activity of natural killer cells and improve the immune response against viral infections.
Eigenschaften
IUPAC Name |
1-(4-acetylphenyl)-3-[1-(1-adamantyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-13(24)18-3-5-19(6-4-18)23-20(25)22-14(2)21-10-15-7-16(11-21)9-17(8-15)12-21/h3-6,14-17H,7-12H2,1-2H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQITBAJSJODAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)NC4=CC=C(C=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylphenyl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 1-(3-{4-[(propylamino)sulfonyl]phenyl}propanoyl)-4-piperidinecarboxylate](/img/structure/B4117546.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4117553.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}pentanamide](/img/structure/B4117559.png)
![N-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-naphthalenesulfonamide](/img/structure/B4117565.png)
![N~1~-mesityl-N~2~-[(4-methylphenyl)sulfonyl]alaninamide](/img/structure/B4117570.png)
![ethyl 4-({[2-(5-bromo-2-hydroxybenzoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B4117576.png)
![ethyl 2-[({2-[(cyclohexylamino)carbonothioyl]hydrazino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4117577.png)
![4-fluoro-N-{2-[(2-furylmethyl)amino]ethyl}benzamide oxalate](/img/structure/B4117580.png)

![ethyl 5-benzyl-2-({[2-(3,4,5-triethoxybenzoyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4117602.png)

![ethyl 4-[(N-2-furoylphenylalanyl)amino]-1-piperidinecarboxylate](/img/structure/B4117620.png)
![7-chloro-1-(4-nitrophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4117640.png)
![N-(4-sec-butylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]thiourea](/img/structure/B4117651.png)